molecular formula C15H20N4O B4654453 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide

1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4654453
M. Wt: 272.35 g/mol
InChI Key: HMVQXVYRJROKOO-UHFFFAOYSA-N
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Description

1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. CPTC belongs to the class of triazole derivatives, which have shown promising results in the development of novel drugs and therapeutic agents.

Scientific Research Applications

Cycloaddition Reactions

1-Phenyl-1,2,3-triazoles, including derivatives similar to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, have been studied for their role in cycloaddition reactions. Ghose and Gilchrist (1991) investigated the [2 + 2] cycloadditions of lithium alkynamides derived from 1-phenyl-1,2,3-triazoles. These compounds undergo fragmentation and nitrogen loss, producing N-phenylalkynamide salts which react with various aldehydes and electrophilic alkenes to form cycloadducts (Ghose & Gilchrist, 1991).

Antimicrobial Properties

Research by Pokhodylo et al. (2021) explored the antimicrobial properties of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, a category that encompasses compounds like 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. These compounds showed activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Their study provides insights into the structure-activity relationship of these compounds (Pokhodylo et al., 2021).

Ester Cleavage in Surfactant Micelles

Bhattacharya and Kumar (2005) synthesized hydroxybenzotriazole derivatives, closely related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide, and investigated their ester cleavage properties in surfactant micelles. These compounds demonstrated significant rate enhancements in hydrolysis reactions, offering potential applications in chemical synthesis and catalysis (Bhattacharya & Kumar, 2005).

Combinatorial Chemistry Applications

Pokhodylo et al. (2009) developed a synthetic protocol for creating libraries of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides, demonstrating the utility of these compounds in combinatorial chemistry. The one-pot synthesis approach provides a convenient method for the rapid generation of diverse molecular libraries, essential for drug discovery and material science research (Pokhodylo et al., 2009).

Synthesis of Antimicrobial Agents

Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives, including compounds structurally related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. They showed moderate to goodantimicrobial activities against various Gram-positive, Gram-negative bacteria, and fungal strains. This research highlights the potential of triazole derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

Molecular Structure and Conformation

Shen et al. (2013) focused on the molecular conformation and structure of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, which are structurally related to 1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide. Their study included X-ray diffraction crystallography, emphasizing the importance of these compounds in understanding molecular interactions and structural chemistry (Shen et al., 2013).

properties

IUPAC Name

1-phenyl-N,5-dipropyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-3-8-13-14(15(20)16-11-4-2)17-18-19(13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVQXVYRJROKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N,5-dipropyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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